Ortho‑Nitro‑Enabled Intramolecular Sulfur Oxidation: Differentiation from Para‑Nitro Isomers
2‑Nitrophenyl aryl sulfides undergo a unique intramolecular oxidation of the sulfur atom via oxygen transfer from the ortho‑nitro group, a reaction not observed in para‑nitro isomers. In electrospray ionization mass spectrometry (ESI‑MS), 2‑nitrophenyl phenyl sulfide and its analogs show characteristic neutral losses of SO, SO₂, and SO₂H•, whereas the para‑nitro isomer exhibits only intermolecular oxidation [1]. This intramolecular pathway is corroborated by density functional theory (DFT) modeling [1]. The ortho‑nitro group thus serves as an internal oxidant, conferring distinct redox reactivity that cannot be replicated by Dodecyl(4‑nitrophenyl)sulfane (CAS 73520‑87‑3).
| Evidence Dimension | Intramolecular sulfur oxidation (oxygen transfer from nitro to sulfur) |
|---|---|
| Target Compound Data | Intramolecular oxidation observed: characteristic losses of SO, SO₂, SO₂H• in ESI‑MS/MS; supported by DFT modeling |
| Comparator Or Baseline | Para‑nitro isomer (4‑nitrophenyl phenyl sulfide): only intermolecular oxidation observed; no intramolecular oxygen transfer |
| Quantified Difference | Qualitative presence/absence: intramolecular pathway present in ortho, absent in para |
| Conditions | Electrospray ionization in positive‑ion mode; tandem mass spectrometry (MS/MS); DFT calculations |
Why This Matters
Procurement of the ortho‑nitro isomer is essential for applications requiring intramolecular redox activity, such as mass spectrometric probe design or mechanistic studies of sulfur oxidation, where the para isomer is functionally inert.
- [1] Moolayil, J. T.; George, M.; Giblin, D.; Gross, M. L. 2‑Nitrophenyl Aryl Sulfides Undergo Both Intramolecular and Electrospray‑Induced Intermolecular Oxidation of Sulfur. Int. J. Mass Spectrom. 2009, 283 (1–3), 222–228. View Source
